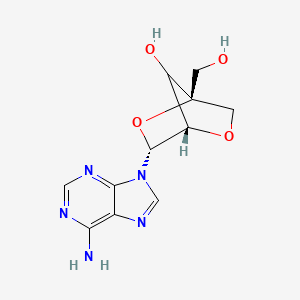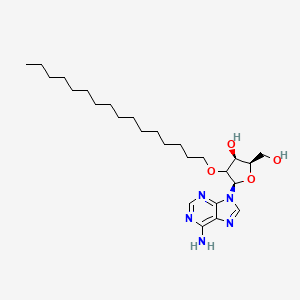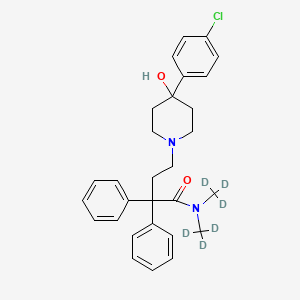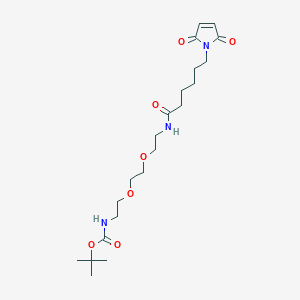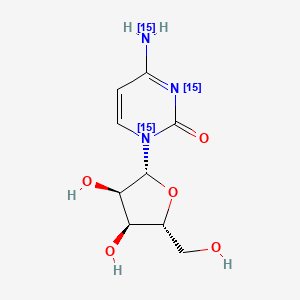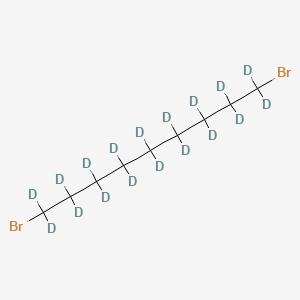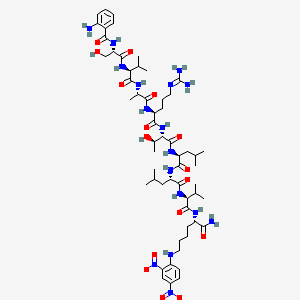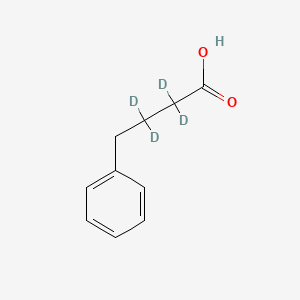![molecular formula C36H68O5 B12395310 [(2S)-1-hydroxy-3-pentadecanoyloxypropan-2-yl] (Z)-16,16,17,17,18,18,18-heptadeuteriooctadec-9-enoate](/img/structure/B12395310.png)
[(2S)-1-hydroxy-3-pentadecanoyloxypropan-2-yl] (Z)-16,16,17,17,18,18,18-heptadeuteriooctadec-9-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(2S)-1-hydroxy-3-pentadecanoyloxypropan-2-yl] (Z)-16,16,17,17,18,18,18-heptadeuteriooctadec-9-enoate is a complex organic compound characterized by its unique structure, which includes a hydroxyl group, a pentadecanoyloxy group, and a heptadeuterio-substituted octadecenoate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(2S)-1-hydroxy-3-pentadecanoyloxypropan-2-yl] (Z)-16,16,17,17,18,18,18-heptadeuteriooctadec-9-enoate typically involves multiple steps, starting with the preparation of the individual components. The hydroxyl group and pentadecanoyloxy group can be introduced through esterification reactions, while the heptadeuterio-substituted octadecenoate moiety can be synthesized using deuterium exchange reactions.
Esterification: The hydroxyl group on the glycerol backbone is esterified with pentadecanoic acid under acidic conditions to form the pentadecanoyloxy group.
Deuterium Exchange: The octadecenoate moiety is subjected to deuterium exchange reactions to introduce the deuterium atoms at specific positions.
Industrial Production Methods
Industrial production of this compound may involve the use of automated synthesis equipment to ensure precise control over reaction conditions and to achieve high yields. The process typically includes purification steps such as chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
[(2S)-1-hydroxy-3-pentadecanoyloxypropan-2-yl] (Z)-16,16,17,17,18,18,18-heptadeuteriooctadec-9-enoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester groups can be reduced to alcohols under specific conditions.
Substitution: The deuterium atoms can be replaced with hydrogen or other substituents through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic reagents such as sodium hydride (NaH) and organolithium compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone or aldehyde, while reduction of the ester groups produces primary alcohols.
科学的研究の応用
[(2S)-1-hydroxy-3-pentadecanoyloxypropan-2-yl] (Z)-16,16,17,17,18,18,18-heptadeuteriooctadec-9-enoate has several scientific research applications:
Chemistry: Used as a model compound in studies of esterification and deuterium exchange reactions.
Biology: Investigated for its potential role in lipid metabolism and signaling pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the context of metabolic disorders and inflammation.
Industry: Utilized in the development of specialized materials and coatings due to its unique chemical properties.
作用機序
The mechanism of action of [(2S)-1-hydroxy-3-pentadecanoyloxypropan-2-yl] (Z)-16,16,17,17,18,18,18-heptadeuteriooctadec-9-enoate involves its interaction with specific molecular targets and pathways. The hydroxyl and ester groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s biological activity. The deuterium atoms may also affect the compound’s metabolic stability and reactivity.
類似化合物との比較
Similar Compounds
- [(2S)-1-hydroxy-3-pentadecanoyloxypropan-2-yl] (4Z,7Z,10Z,13Z,16Z)-4,7,10,13,16-docosapentaenoate
- [(2S)-1-hydroxy-3-pentadecanoyloxypropan-2-yl] (7Z,10Z,13Z,16Z,19Z)-7,10,13,16,19-docosapentaenoate
- [(2S)-1-hydroxy-3-pentadecanoyloxypropan-2-yl] (9Z,12Z,15Z)-9,12,15-octadecatrienoate
Uniqueness
The uniqueness of [(2S)-1-hydroxy-3-pentadecanoyloxypropan-2-yl] (Z)-16,16,17,17,18,18,18-heptadeuteriooctadec-9-enoate lies in its deuterium substitution, which can enhance its metabolic stability and alter its chemical reactivity compared to non-deuterated analogs
特性
分子式 |
C36H68O5 |
|---|---|
分子量 |
588.0 g/mol |
IUPAC名 |
[(2S)-1-hydroxy-3-pentadecanoyloxypropan-2-yl] (Z)-16,16,17,17,18,18,18-heptadeuteriooctadec-9-enoate |
InChI |
InChI=1S/C36H68O5/c1-3-5-7-9-11-13-15-17-18-19-21-23-25-27-29-31-36(39)41-34(32-37)33-40-35(38)30-28-26-24-22-20-16-14-12-10-8-6-4-2/h17-18,34,37H,3-16,19-33H2,1-2H3/b18-17-/t34-/m0/s1/i1D3,3D2,5D2 |
InChIキー |
GWAPRYUVSHVZHN-AXSVDGANSA-N |
異性体SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])CCCCC/C=C\CCCCCCCC(=O)O[C@@H](CO)COC(=O)CCCCCCCCCCCCCC |
正規SMILES |
CCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCC=CCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


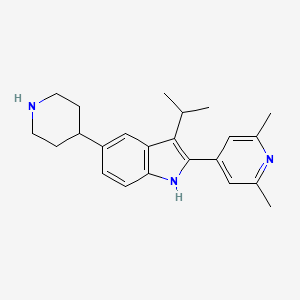
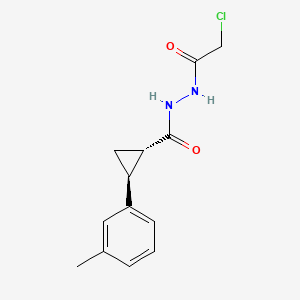
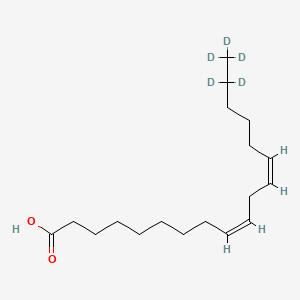
![4-[(1S,2S,5S,7S)-2-ethenyl-2-methyl-5-propan-2-yl-6,8-dioxabicyclo[3.2.1]octan-7-yl]phenol](/img/structure/B12395247.png)
